6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol
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Overview
Description
6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol is an organic compound that features a phenyl ring substituted with a dimethylsulfamoyl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol typically involves the introduction of the dimethylsulfamoyl group and the formyl group onto a phenyl ring. One common method is through the sulfonation of a phenyl compound followed by formylation. The reaction conditions often involve the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, and formylating agents like formic acid or formaldehyde under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the dimethylsulfamoyl group can direct incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 6-(2-N,N-Dimethylsulfamoylphenyl)-2-carboxyphenol.
Reduction: 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyphenol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a formyl group.
6-(2-N,N-Dimethylsulfamoylphenyl)-2-carboxyphenol: Similar structure but with a carboxylic acid group instead of a formyl group.
4-(N,N-Dimethylsulfamoyl)phenylboronic acid: Contains a boronic acid group instead of a formyl group.
Uniqueness
6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol is unique due to the presence of both the dimethylsulfamoyl and formyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
2-(3-formyl-2-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-9-4-3-7-12(14)13-8-5-6-11(10-17)15(13)18/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXWVUHAFVFOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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